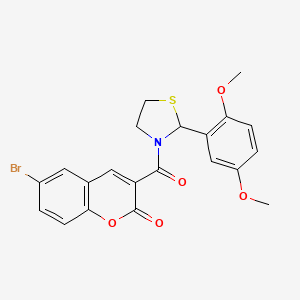

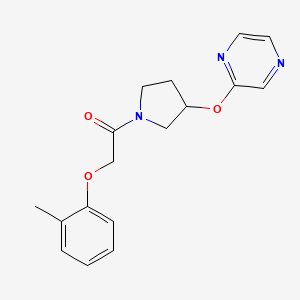

6-bromo-3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "6-bromo-3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one" is a chemically synthesized molecule that appears to be related to a class of compounds that include thiazole derivatives and chromen-2-ones. These compounds are of interest due to their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related thiazole derivatives has been described in the literature. For instance, 2-bromo-1-(3,4-dimethylphenyl)ethanone was used as a starting material to prepare various thiazole derivatives through reactions with different reagents . Additionally, hydrazonoyl bromides have been utilized to synthesize compounds such as 2-(5-imino-4-aryl-4,5-dihydro-[1,3,4]-thiadiazole-2-(carbonyl)benzo[f]chromen-2-one . These methods often involve elemental analysis, IR, 1H-NMR, and mass spectral analysis to confirm the structures of the synthesized compounds.

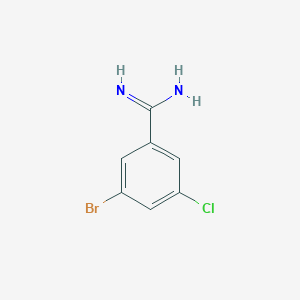

Molecular Structure Analysis

The molecular structure of a related compound, (E)-6-Bromo-3-{2-[2-(2-chlorobenzylidene)hydrazinyl]thiazol-5-yl}-2H-chromen-2-one, has been analyzed, revealing that the molecule adopts an E configuration around the central C=N double bond. The chromene and thiazole rings are approximately planar, and the molecule exhibits intramolecular hydrogen bonding and π-π interactions .

Chemical Reactions Analysis

The reactivity of related compounds has been explored, with aryl 2-bromobenzoates and aryl 3-bromoacrylates being cyclized under microwave irradiation to yield 6H-benzo[c]chromen-6-ones and 2H-chromen-2-ones, respectively . These reactions typically occur in the presence of a base such as K2CO3 and are performed in dimethylformamide.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "6-bromo-3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one" are not detailed in the provided papers, related compounds exhibit interesting properties such as planarity, hydrogen bonding, and π-π interactions, which can influence their solubility, stability, and reactivity . The presence of bromine and other substituents in the molecule can also affect its density, melting point, and other physical characteristics.

科学的研究の応用

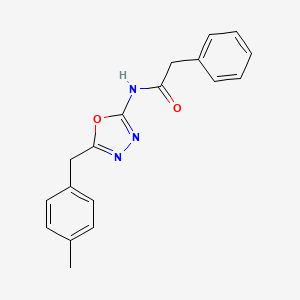

Anticancer Potential

6-bromo-2H-chromen-2-one derivatives, including those with thiazolidine moieties, have been studied for their potential as anticancer agents. A study by Azizmohammadi et al. (2013) found that certain derivatives exhibit inhibitory effects on the viability of cancer cells, indicating their potential use in cancer treatment. Hydantoin derivative 6o, with a 6-bromo-2-methyl-2H-chromene substructure, showed notable cytotoxicity, comparable to cisplatin, a standard anticancer agent (Azizmohammadi et al., 2013).

Antimicrobial Activity

Compounds with 6-bromo-2H-chromen-2-one structures have demonstrated antibacterial activity. Abdel-Aziem et al. (2021) synthesized derivatives that showed strong inhibition activity against certain bacteria, including Enterococcus faecalis and Pseudomonas aeruginosa (Abdel-Aziem et al., 2021). Similarly, Vijesh et al. (2010) reported that some derivatives exhibited significant antibacterial activity against various microorganisms (Vijesh et al., 2010).

DNA Interaction Studies

Saxena and Das (2016) explored the electrochemical behavior of 6-bromo-2H-chromen-2-one derivatives and their interaction with DNA. They discovered that these compounds interact with DNA via electrostatic mode, potentially leading to DNA denaturation (Saxena & Das, 2016).

特性

IUPAC Name |

6-bromo-3-[2-(2,5-dimethoxyphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18BrNO5S/c1-26-14-4-6-18(27-2)15(11-14)20-23(7-8-29-20)19(24)16-10-12-9-13(22)3-5-17(12)28-21(16)25/h3-6,9-11,20H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLRIJFJXTZUAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2N(CCS2)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BrNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2,4-dioxo-1,3-thiazolan-5-yl)methyl]-N-phenethylbenzenesulfonamide](/img/structure/B3001290.png)

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B3001293.png)

![(Z)-2-Cyano-3-(furan-2-yl)-N-[2-(2-methoxyphenoxy)propyl]prop-2-enamide](/img/structure/B3001308.png)